N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine
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Overview
Description
“N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE” is a synthetic organic compound that features a complex structure with multiple aromatic rings and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE” typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction may be catalyzed by acids or bases and often requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, the desired purity of the product, and economic considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the furan and naphthyl rings.
Reduction: Reduction reactions could target the imine groups, converting them to amines.
Substitution: The bromine atoms on the furan rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(2-NAPHTHYL)AMINE
- N-[(E)-1-(5-CHLORO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-CHLORO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE
Uniqueness
The uniqueness of “N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE” lies in its specific substitution pattern and the presence of multiple aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H12Br2N2O2 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-N-[3-[(5-bromofuran-2-yl)methylideneamino]naphthalen-2-yl]methanimine |
InChI |
InChI=1S/C20H12Br2N2O2/c21-19-7-5-15(25-19)11-23-17-9-13-3-1-2-4-14(13)10-18(17)24-12-16-6-8-20(22)26-16/h1-12H |
InChI Key |
BRYTUWXHBFFYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N=CC3=CC=C(O3)Br)N=CC4=CC=C(O4)Br |
Origin of Product |
United States |
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